molecular formula C11H8FNO2 B8386211 1-(4-Fluorophenyl)pyrrole-3-carboxylic acid

1-(4-Fluorophenyl)pyrrole-3-carboxylic acid

Cat. No.: B8386211
M. Wt: 205.18 g/mol
InChI Key: MMARDHMNEVDVHF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-(4-fluorophenyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-7H,(H,14,15)

InChI Key

MMARDHMNEVDVHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium permanganate (13 g) and sodium hydroxide (6.6 g) were added to a solution of dimethylformamide (150 ml) and pyridine (130 ml), and 1-(4-fluorophenyl)-3-formylpyrrole (30 g) was added thereto under ice-cooling with stirring. The mixture was warmed to room temperature and stirred further for 3 h. The reaction mixture was filtrated and the filtrate was neutralized with hydrochloric acid. The precipitated crystals were recrystallized from hydrous ethanol to give 1-(4-fluorophenyl)pyrrole-3-carboxylic acid (9.2 g), melting point 204–205° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-Dimethylformamide (300 ml) and water (100 ml) were added to potassium permanganate (28.7 g), and 1-(4-fluorophenyl)-3-formylpyrrole (34.4 g) was added under ice cooling. Potassium permanganate (14.4 g) was further added and the mixture was warmed up to room temperature and stirred for two hours. 1N Aqueous solution of sodium hydroxide (300 ml) was added to the reaction solution and stirred at room temperature for 0.5 hour. The reaction solution was washed with ethyl acetate, neutralized by the addition of hydrochloric acid and extracted with ethyl acetate. The organic layer was concentrated, isopropylether was added to the residue and the precipitated solid was collected by filtration to give the titled compound (15.2 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

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